tert-butyl N-(3-amino-5-phenylpentan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(3-amino-5-phenylpentan-2-yl)carbamate: is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly significant in the field of peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5-phenylpentan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, often performed at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-amino-5-phenylpentan-2-yl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-amino-5-phenylpentan-2-yl)carbamate is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino groups during the synthesis of complex peptides.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions by protecting specific amino groups in peptides and proteins.
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and specialty chemicals, serving as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-5-phenylpentan-2-yl)carbamate involves the protection of amino groups by forming a stable carbamate linkage. This protects the amino group from unwanted reactions during chemical synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine.
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed by base.
Uniqueness: tert-Butyl N-(3-amino-5-phenylpentan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.
Properties
IUPAC Name |
tert-butyl N-(3-amino-5-phenylpentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-12(18-15(19)20-16(2,3)4)14(17)11-10-13-8-6-5-7-9-13/h5-9,12,14H,10-11,17H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCJRADWFPQWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC1=CC=CC=C1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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